molecular formula C40H52N12O13 B561358 Leucokinin III CAS No. 104958-71-6

Leucokinin III

Cat. No.: B561358
CAS No.: 104958-71-6
M. Wt: 908.927
InChI Key: BNIKMODLZSECHC-DHPWCFLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Leucokinin III can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Leucokinin III primarily undergoes hydrolysis and enzymatic degradation in biological systems. These reactions are crucial for regulating its activity and ensuring that it does not accumulate to toxic levels .

Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by various proteases, which cleave the peptide bonds under physiological conditions. Enzymatic degradation typically occurs in the presence of specific enzymes that recognize and break down the peptide .

Major Products Formed: The primary products of this compound degradation are smaller peptide fragments and individual amino acids. These products are further metabolized or utilized in various biochemical pathways within the organism .

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52N12O13/c41-23(14-34(58)59)35(60)49-25(10-11-30(42)54)36(61)47-18-33(57)48-26(12-20-6-2-1-3-7-20)38(63)51-28(15-31(43)55)39(64)52-29(19-53)40(65)50-27(37(62)46-17-32(44)56)13-21-16-45-24-9-5-4-8-22(21)24/h1-9,16,23,25-29,45,53H,10-15,17-19,41H2,(H2,42,54)(H2,43,55)(H2,44,56)(H,46,62)(H,47,61)(H,48,57)(H,49,60)(H,50,65)(H,51,63)(H,52,64)(H,58,59)/t23-,25-,26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIKMODLZSECHC-DHPWCFLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52N12O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

908.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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